REACTION_CXSMILES
|
N[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.N([O-])=O.[Na+].[OH-].[Na+].S(OC)([O:26][CH3:27])(=O)=O>O.CO>[CH3:27][O:26][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,4.5|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
Upon the addition
|
Type
|
CUSTOM
|
Details
|
went up to 50° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the flask was placed on a pre-heated oil bath
|
Type
|
TEMPERATURE
|
Details
|
the temperature of 50°-55° C. inside the flask was maintained
|
Type
|
CUSTOM
|
Details
|
reached 62° C.
|
Type
|
WAIT
|
Details
|
After additional 10 min on the oil bath (the heater still turned off
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the product collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo over 24 hours
|
Duration
|
24 h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |